molecular formula C8H8ClN3 B11909561 4-(1H-pyrazol-1-yl)pyridine hydrochloride CAS No. 1357589-48-0

4-(1H-pyrazol-1-yl)pyridine hydrochloride

Cat. No.: B11909561
CAS No.: 1357589-48-0
M. Wt: 181.62 g/mol
InChI Key: ISRBSWSXXXYJDE-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)pyridine hydrochloride: is a heterocyclic compound that combines a pyrazole ring with a pyridine ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)pyridine hydrochloride can be achieved through several methods. One common method involves the reaction of 2,4-pyridinedione with hydrazine under acidic conditions . This reaction typically requires a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization and drying to obtain the compound in its pure form. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-pyrazol-1-yl)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of pyrazole-pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazole-pyridine derivatives.

    Substitution: Formation of substituted pyrazole-pyridine compounds with various functional groups.

Scientific Research Applications

Chemistry: 4-(1H-pyrazol-1-yl)pyridine hydrochloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors.

Industry: In the chemical industry, this compound is used in the production of agrochemicals and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)pyridine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

  • 4-(1H-pyrazol-1-yl)aniline hydrochloride
  • 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
  • 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine

Comparison: 4-(1H-pyrazol-1-yl)pyridine hydrochloride is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it particularly useful in various applications .

Properties

CAS No.

1357589-48-0

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-pyrazol-1-ylpyridine;hydrochloride

InChI

InChI=1S/C8H7N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1-7H;1H

InChI Key

ISRBSWSXXXYJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=NC=C2.Cl

Origin of Product

United States

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